molecular formula C8H15Br2NO2 B15304341 tert-Butyl (2,3-dibromopropyl)carbamate

tert-Butyl (2,3-dibromopropyl)carbamate

Cat. No.: B15304341
M. Wt: 317.02 g/mol
InChI Key: KOMMXOANUJIAMZ-UHFFFAOYSA-N
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Description

tert-Butyl (2,3-dibromopropyl)carbamate is a brominated carbamate derivative characterized by a tert-butyl carbamate group attached to a 2,3-dibromopropyl chain. The tert-butyl group confers steric protection to the carbamate, while the dibrominated propane moiety may enable reactivity in substitution or cross-coupling reactions.

Properties

Molecular Formula

C8H15Br2NO2

Molecular Weight

317.02 g/mol

IUPAC Name

tert-butyl N-(2,3-dibromopropyl)carbamate

InChI

InChI=1S/C8H15Br2NO2/c1-8(2,3)13-7(12)11-5-6(10)4-9/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

KOMMXOANUJIAMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(2,3-dibromopropyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with 2,3-dibromopropylamine hydrobromide. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrobromic acid formed during the reaction. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(2,3-dibromopropyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,3-dibromopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl N-(2,3-dibromopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving amine functionalities.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3-dibromopropyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to an amine to protect it from unwanted reactions during a synthetic sequence. The protecting group can be selectively removed under acidic conditions to regenerate the free amine. The 2,3-dibromopropyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs Among tert-Butyl Carbamates

  • (S)-tert-Butyl (2,3-dihydroxypropyl)carbamate () :

    • Key Difference : Replaces bromines with hydroxyl groups.
    • Implications : Increased polarity and hydrogen-bonding capacity, enhancing water solubility. Hydroxyl groups may render it prone to oxidation or acidic degradation, unlike the brominated analog’s stability under similar conditions .
    • Applications : Likely used in chiral synthesis or as a hydrophilic protecting group.
  • tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate () :

    • Key Difference : Substitutes bromines with a boronate ester.
    • Implications : Enables participation in Suzuki-Miyaura cross-coupling reactions. The boronate group introduces sensitivity to hydrolysis, contrasting with the brominated compound’s stability in aqueous media .
    • Applications : Intermediate in medicinal chemistry for C–C bond formation.
  • tert-Butyl (3-(5-(2,5-difluorophenyl)-3-(1H-imidazole-1-carbonyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate (): Key Difference: Incorporates a complex heterocyclic thiadiazole moiety. Reduced bromine content diminishes halogen-specific reactivity compared to the target compound . Applications: Likely a pharmaceutical precursor or bioactive probe.

Brominated Organics

  • Tris(2,3-dibromopropyl)phosphate (): Key Difference: Phosphate ester core with three dibromopropyl groups. Implications: Higher bromine content (3 vs. 2 bromines) increases flame retardancy but also toxicity. highlights its documented neurotoxicity and carcinogenicity, suggesting tert-butyl (2,3-dibromopropyl)carbamate may pose milder hazards due to fewer reactive bromines and a stabilizing carbamate group . Applications: Historical use as a flame retardant (now restricted).
  • Tris(2,3-dichloropropyl)phosphate () :

    • Key Difference : Chlorine replaces bromine.
    • Implications : Lower molecular weight and reduced electronegativity decrease reactivity in radical reactions. Toxicity profiles differ, with chlorinated analogs often exhibiting lower acute toxicity but persistent environmental impacts .

Ethyl Carbamate (Urethane) ()**:

  • Implications: Ethyl carbamate is a known carcinogen, emphasizing that carbamate toxicity is structure-dependent. The tert-butyl and bromine groups in the target compound likely reduce metabolic activation to carcinogenic intermediates .
  • Applications: Formerly used in pharmaceuticals; now primarily a chemical intermediate.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Polarity) Stability
This compound ~309 (estimated) Carbamate, 2 Br Low (lipophilic) Stable to heat, base
(S)-tert-Butyl (2,3-dihydroxypropyl)carbamate 207.23 Carbamate, 2 OH High (polar) Sensitive to oxidation/acid
tert-Butyl (boronate-propyl)carbamate ~285 Carbamate, boronate Moderate Hydrolysis-sensitive
Tris(2,3-dibromopropyl)phosphate 697.61 Phosphate, 3 Br Very low Degrades under UV light
Ethyl carbamate 89.09 Carbamate High Hydrolyzes in acidic conditions

Reactivity and Stability

  • Substitution Reactions : Bromine atoms in this compound may undergo nucleophilic substitution (e.g., with amines or thiols), a feature absent in hydroxyl- or boronate-containing analogs .
  • Thermal Stability : The tert-butyl group enhances thermal stability compared to ethyl carbamate, which decomposes at lower temperatures .
  • Hydrolytic Stability: More resistant to hydrolysis than boronate esters () but less stable than non-halogenated carbamates .

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